(3,3-Difluoro-1-methylcyclohexyl)methanethiol
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Overview
Description
(3,3-Difluoro-1-methylcyclohexyl)methanethiol is a chemical compound with the molecular formula C8H14F2S It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a methyl group, along with a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-methylcyclohexyl)methanethiol typically involves the introduction of the difluoromethyl group onto a cyclohexyl ring. One common method is the difluoromethylation of cyclohexyl derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) at low temperatures to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoro-1-methylcyclohexyl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3,3-Difluoro-1-methylcyclohexyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3-Difluoro-1-methylcyclohexyl)methanethiol involves its interaction with molecular targets through its thiol and difluoromethyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluoro-1-methylcyclohexyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(3,3-Difluoro-1-methylcyclohexyl)methanamine: Contains an amine group instead of a thiol group.
Uniqueness
(3,3-Difluoro-1-methylcyclohexyl)methanethiol is unique due to the presence of both a thiol group and difluoromethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for covalent interactions with proteins, while the difluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
(3,3-difluoro-1-methylcyclohexyl)methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2S/c1-7(6-11)3-2-4-8(9,10)5-7/h11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMRXRSRELDFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(F)F)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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